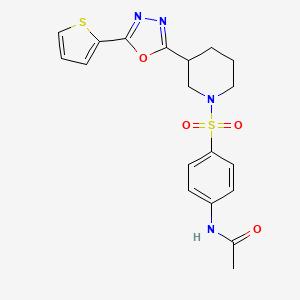

N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Description

N-(4-((3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophene moiety at position 3. The oxadiazole ring is linked to a piperidine group at position 3, which is further sulfonylated and connected to a phenylacetamide scaffold. This structure combines key pharmacophoric elements:

- 1,3,4-Oxadiazole: Known for its electron-withdrawing properties and role in enhancing metabolic stability and binding affinity in drug design .

- Thiophene: Contributes to π-π stacking interactions and modulates electronic properties .

- Piperidine-sulfonyl group: Enhances solubility and provides a rigid structural framework for target engagement .

- Acetamide moiety: Common in bioactive molecules, facilitating hydrogen bonding with biological targets .

Synthetic routes for analogous compounds (e.g., oxadiazole-thiophene hybrids) involve cyclization of thiosemicarbazides or hydrazine derivatives with carbonyl compounds, followed by sulfonation and amidation steps .

Properties

IUPAC Name |

N-[4-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-13(24)20-15-6-8-16(9-7-15)29(25,26)23-10-2-4-14(12-23)18-21-22-19(27-18)17-5-3-11-28-17/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVMBLNNGVGPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative.

Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction.

Sulfonylation: The piperidine derivative can be sulfonylated using a sulfonyl chloride.

Final coupling: The sulfonylated piperidine can be coupled with a phenylacetamide derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form hydrazides.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrazides.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Heterocycle Impact :

- Replacement of 1,3,4-oxadiazole with 1,3,4-thiadiazole (e.g., compound 4g in ) reduces molecular weight but may alter electronic properties and target selectivity .

- Sulfanyl (S–) vs. sulfonyl (SO₂–) groups (e.g., compound 6h vs. target compound) influence solubility and enzyme inhibition potency. Sulfonyl groups enhance polarity and binding to charged residues in enzymes like AChE .

Substituent Effects :

- Thiophene in the target compound vs. bromophenyl in ’s analog: Thiophene’s smaller size and lower electronegativity may improve membrane permeability but reduce target affinity compared to halogenated aryl groups .

- Piperidine-sulfonyl vs. piperazine (compound 4g): Piperidine’s rigidity may confer better metabolic stability, while piperazine’s flexibility aids in accommodating diverse binding pockets .

Anticancer Activity:

- Compound 4g () exhibited in vitro anticancer activity, likely due to the 4-chlorophenyl and fluorophenyl groups inducing apoptosis via DNA intercalation or topoisomerase inhibition .

- The target compound’s thiophene-oxadiazole core may similarly intercalate DNA, but its piperidine-sulfonyl group could enhance solubility and tumor penetration.

Enzyme Inhibition:

- Compound 6h () showed potent AChE inhibition (IC₅₀ = 0.89 µM), attributed to its sulfonyl group forming hydrogen bonds with catalytic triad residues (e.g., Tyr337, Trp86) .

- The target compound’s acetamide and sulfonyl groups may similarly target COX-2 or carbonic anhydrases, as seen in ’s COX-2 inhibitor .

Physicochemical and Pharmacokinetic Properties

- LogP : The target compound’s LogP is estimated to be ~3.0 (similar to compound 6h), suggesting moderate lipophilicity for blood-brain barrier penetration .

- Solubility : Sulfonyl and acetamide groups enhance aqueous solubility compared to sulfanyl or halogenated analogs (e.g., compound 4g has lower solubility due to chlorine substituents) .

Biological Activity

N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound that integrates a thiophene ring and a 1,3,4-oxadiazole moiety, known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 358.41 g/mol

The presence of the thiophene and oxadiazole rings contributes to its biological activity through interactions with various molecular targets.

The biological activity of this compound likely involves:

- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to interact with enzymes critical for cellular processes, potentially inhibiting their activity.

- Targeting Signaling Pathways : Similar compounds have been reported to modulate pathways such as NF-kB signaling, which is implicated in cancer progression and inflammation .

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through interactions with specific bacterial targets .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:

- Compounds with the oxadiazole scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria.

- A study highlighted that certain oxadiazole derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like gentamicin .

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives:

- A series of 1,3,4-oxadiazoles demonstrated notable cytotoxic effects against hepatocellular carcinoma (HCC) cells by inhibiting NF-kB activation .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HCC | 5.0 | NF-kB Inhibition |

| 2 | Breast Cancer | 10.0 | Apoptosis Induction |

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- Substituents : The presence of various substituents on the oxadiazole ring can enhance or diminish biological activity.

- Ring Modifications : Alterations in the thiophene or piperidine rings can lead to improved binding affinities to target proteins .

Case Study 1: Antimicrobial Efficacy

Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antitubercular activity against Mycobacterium bovis. The most active compounds were identified using molecular docking studies that revealed strong binding affinities to key bacterial enzymes.

Case Study 2: Cancer Cell Line Studies

A recent study investigated the effects of novel oxadiazole derivatives on various cancer cell lines. The results indicated that modifications in the piperidine ring significantly influenced cytotoxicity levels against breast cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions:

Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions.

Coupling of the oxadiazole-piperidine moiety to a sulfonyl chloride intermediate.

Final acetylation of the aromatic amine group.

- Optimization : Control reaction temperature (70–100°C), solvent choice (DMF or dichloromethane), and use catalysts like NaH for coupling efficiency. Monitor purity via TLC and adjust stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

- Methodology :

- NMR Spectroscopy : Confirm structural integrity via:

- ¹H-NMR : Peaks for thiophene protons (~δ 7.2–7.5 ppm), piperidine CH₂ groups (~δ 2.5–3.5 ppm), and acetamide NH (~δ 8.7 ppm).

- ¹³C-NMR : Carbonyl signals (C=O at ~170 ppm) and oxadiazole carbons (~160–165 ppm).

- IR Spectroscopy : Validate functional groups (C=O stretch ~1650 cm⁻¹, S=O sulfonyl ~1350 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodology :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Measure MIC values (e.g., 8–64 µg/mL).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodology :

- Substituent Variation : Synthesize analogs with modifications to:

- Thiophene ring (e.g., fluorination at position 5).

- Piperidine sulfonyl group (e.g., alkylation or aryl substitution).

- Biological Testing : Compare IC₅₀/MIC values across analogs.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial DNA gyrase or human topoisomerase II .

Q. What computational strategies are effective in predicting binding modes and selectivity?

- Methodology :

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS).

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in oxadiazole) using Schrödinger Suite.

- ADMET Prediction : Use SwissADME to optimize logP (target 2–4) and rule out hepatotoxicity .

Q. How can stability and solubility challenges be addressed during formulation studies?

- Methodology :

- pH Stability : Test degradation in buffers (pH 1–9) via HPLC. Oxadiazole and sulfonyl groups may hydrolyze under acidic conditions.

- Solubility Enhancement : Use co-solvents (PEG 400) or cyclodextrin inclusion complexes.

- Solid-State Analysis : Perform DSC/TGA to identify polymorphic forms with higher solubility .

Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., in rodents) and tissue distribution. Poor bioavailability may explain in vivo–in vitro discrepancies.

- Metabolite Identification : Use LC-MS to detect oxidative or conjugative metabolites that reduce efficacy.

- Dose Optimization : Conduct dose-response studies to align in vitro IC₅₀ with achievable plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.